L-PHENYLALANINE (D8)
Description
Foundational Principles of Isotope Tracing in Biological Systems
Isotope tracing is predicated on the principle that isotopically labeled molecules are chemically and biologically equivalent to their unlabeled counterparts. creative-proteomics.com These labeled compounds participate in the same biochemical reactions, allowing researchers to follow their journey through metabolic networks. creative-proteomics.com The key difference lies in their mass, which can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This allows for the measurement of metabolic fluxes, which are the rates of turnover of metabolites in a metabolic pathway, providing a dynamic view of cellular activity that cannot be obtained from concentration measurements alone. nih.gov
The process involves introducing a stable isotope-labeled compound, or "tracer," into a biological system, such as cell cultures or whole organisms. creative-proteomics.commetwarebio.com As the organism metabolizes the tracer, the isotope becomes incorporated into various downstream molecules. nih.gov By analyzing the isotopic enrichment in these molecules over time, researchers can elucidate metabolic pathways, quantify the contributions of different substrates to a particular product, and measure the rates of synthesis and breakdown of biomolecules like proteins and nucleic acids. nih.govfiveable.me
Strategic Utility of Deuterium (B1214612) (D) as a Stable Isotope Label
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable label in biochemical and biomedical research. clearsynth.com Discovered in 1931 by Harold Urey, who was awarded the Nobel Prize for his work in 1934, deuterium has one proton and one neutron in its nucleus, making it twice as heavy as the common hydrogen isotope, protium. wikipedia.org This significant mass difference makes it easily distinguishable from hydrogen in analytical instruments. wikipedia.org
The strategic utility of deuterium lies in several key properties:
Non-Radioactive and Safe: As a stable isotope, deuterium is not radioactive, making it safe for use in a wide range of research settings, including studies involving human subjects.
Minimal Perturbation: The substitution of hydrogen with deuterium generally results in minimal changes to the chemical properties and biological activity of the labeled molecule, ensuring that it behaves similarly to its native counterpart in biological systems. clearsynth.com
Versatility in Labeling: Deuterium can be incorporated into a wide variety of organic molecules, including amino acids, glucose, and fatty acids, allowing for the study of numerous metabolic pathways. ckisotopes.com
Kinetic Isotope Effect: The heavier mass of deuterium can lead to a slower rate of bond cleavage in reactions where a carbon-hydrogen bond is broken. This "kinetic isotope effect" can be a powerful tool for studying enzyme mechanisms. acs.org
Historical Context and Evolution of Deuterated Amino Acid Applications
The use of isotopes to trace metabolic pathways has a long history, with early studies utilizing radioactive isotopes. liverpool.ac.uk The development of mass spectrometry and the availability of stable isotopes paved the way for safer and more detailed investigations. The application of deuterated amino acids has evolved significantly over the decades.
Initially, deuterated amino acids were instrumental in foundational studies of protein turnover and metabolism. physiology.org As analytical techniques became more sophisticated, so too did the applications of these labeled compounds. The advent of proteomics, the large-scale study of proteins, led to the development of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govspringernature.comthermofisher.com SILAC utilizes amino acids labeled with stable isotopes, including deuterated variants, to quantitatively compare protein expression levels between different cell populations. ckgas.comeurisotop.comsigmaaldrich.com
More recently, the focus has expanded to include the use of deuterated amino acids in drug development to improve pharmacokinetic profiles and in detailed mechanistic studies of enzymes. nih.govresearchgate.netacs.org The ability to selectively introduce deuterium at specific sites within an amino acid molecule has further enhanced their utility as probes for intricate biochemical questions. nih.govresearchgate.netacs.org
Specific Research Paradigms Enabled by L-Phenylalanine [U-D8] (or L-Phenylalanine (D8))
L-Phenylalanine (D8) is a deuterated form of the essential amino acid L-phenylalanine, where eight hydrogen atoms have been replaced by deuterium. isotope.com This specific isotopologue has become an invaluable tool in several key research areas:
Metabolic Research and Protein Turnover: L-Phenylalanine (D8) is frequently used as a tracer to measure whole-body and muscle protein synthesis rates. metsol.comworktribe.comphysiology.org By infusing L-Phenylalanine (D8) and measuring its incorporation into proteins over time, researchers can gain insights into how factors like diet, exercise, and disease affect protein metabolism. metsol.commdpi.com The use of deuterated water (D₂O) in conjunction with labeled amino acids like L-phenylalanine has also provided a powerful method for long-term studies of protein synthesis. physiology.orgphysiology.org
Quantitative Proteomics (SILAC): In the context of SILAC, L-Phenylalanine (D8) can be used to create a "heavy" labeled proteome. eurisotop.com When cells grown in media containing L-Phenylalanine (D8) are mixed with "light" unlabeled cells, the relative abundance of thousands of proteins can be accurately quantified by mass spectrometry. ckgas.comsigmaaldrich.com This has been instrumental in understanding changes in the proteome in response to various stimuli or in different disease states.
Neurological Disorder Research: L-Phenylalanine is a precursor to several key neurotransmitters, including dopamine. kraftchemical.com Research has explored the link between phenylalanine metabolism and neurological and psychiatric disorders. nih.govresearchgate.net L-Phenylalanine (D8) can be used as an internal standard in studies measuring the levels of phenylalanine and its metabolites in biological samples from patients with conditions like anti-NMDAR encephalitis, providing more accurate quantification to understand disease mechanisms. nih.gov D-phenylalanine, a stereoisomer, has also been investigated for its potential role in modulating carbonic anhydrases in the context of memory formation. mdpi.com
Data Table: Properties of L-Phenylalanine (D8)
| Property | Value |
| Synonyms | (S)-2-Amino-3-phenylpropanoic acid-d8; 3-Phenyl-L-alanine-d8; L-Phe-d8 |
| Chemical Formula | C₆D₅CD₂CD(NH₂)COOH |
| Molecular Weight | 173.24 |
| Labeled CAS Number | 17942-32-4 |
| Unlabeled CAS Number | 63-91-2 |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
Properties
Molecular Weight |
173.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Methodologies for the Preparation and Analytical Validation of L Phenylalanine D8
Chemical and Chemo-Enzymatic Synthetic Routes for Regiospecific Deuteration
The synthesis of L-Phenylalanine-d8 with high isotopic enrichment and regiospecificity is a significant challenge. Both purely chemical and combined chemo-enzymatic methods have been developed to achieve this, each with distinct strategies for precursor selection and deuterium (B1214612) incorporation. d-nb.infopnas.org
The choice of precursor is fundamental to the synthetic strategy for L-Phenylalanine-d8. One common approach involves starting with a deuterated precursor that already contains the desired isotopic label. For instance, the synthesis can begin with deuterated benzaldehyde (B42025) (C₆D₅CDO). pnas.org This precursor can then be subjected to a series of chemical transformations to build the amino acid structure.
Another strategy employs hydrogen isotope exchange (HIE) reactions on a non-deuterated phenylalanine derivative or precursor. snnu.edu.cnmdpi.com These reactions utilize a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a metal catalyst like palladium on carbon (Pd/C) or an iridium-based catalyst. snnu.edu.cnmdpi.comresearchgate.net The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms on the aromatic ring and/or the side chain. For example, a Pd/C-H₂-D₂O system has been shown to achieve selective deuteration at the β-position of phenylalanine derivatives. researchgate.net
Chemo-enzymatic methods offer a powerful alternative, combining the specificity of enzymes with the versatility of chemical synthesis. d-nb.infonih.govresearchgate.net Enzymes can catalyze the stereospecific introduction of deuterium, which is often difficult to achieve through purely chemical means. For example, phenylalanine ammonia (B1221849) lyase (PAL) can catalyze the addition of ammonia to deuterated cinnamic acid, which can be prepared from a deuterated benzaldehyde precursor, to form L-phenylalanine with deuterium incorporated in the side chain. d-nb.info Additionally, enzymes like tryptophanase can facilitate the exchange of the α-hydrogen for deuterium in D₂O. d-nb.info Dual-protein catalysis systems have also been explored to achieve site-selective deuteration at both the Cα and Cβ positions of amino acids. nih.govresearchgate.net
A summary of precursor strategies is presented below:
| Precursor Strategy | Description | Example Precursor(s) |
|---|---|---|
| Deuterated Building Block | Synthesis starts with a commercially available or synthesized small molecule already containing deuterium. | Deuterated benzaldehyde (C₆D₅CDO) |
| Hydrogen Isotope Exchange (HIE) | A non-deuterated starting material undergoes a catalyzed exchange reaction to introduce deuterium. | L-Phenylalanine, Phenylalanine derivatives |
| Chemo-Enzymatic | Combines chemical synthesis steps with enzyme-catalyzed reactions for high selectivity and stereospecificity. | Deuterated cinnamic acid, L-Phenylalanine |
Achieving high isotopic purity is paramount for the utility of L-Phenylalanine-d8. Following synthesis, the crude product is a mixture of isotopologues (molecules that differ only in their isotopic composition). nih.govbvsalud.org Purification techniques are employed to remove unreacted starting materials, chemical impurities, and, most importantly, to enrich the desired deuterated compound.
Common purification methods include:
Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are widely used to separate the desired deuterated compound from other chemical species. rsc.orgacs.org
Recrystallization: This technique can be effective in increasing both chemical and isotopic purity, as the desired isotopologue may have slightly different crystallization properties than its less-deuterated counterparts.
Affinity Purification: In the context of producing labeled proteins, affinity purification is a powerful tool. nih.gov For smaller molecules like L-Phenylalanine-d8, derivatization might be necessary to employ this technique.
The goal of these purification steps is to maximize the percentage of the D8 isotopologue relative to partially deuterated (D1-D7) and non-deuterated (D0) versions of the molecule. nih.gov
Precursor Selection and Deuterium Incorporation Strategies
Rigorous Spectroscopic and Mass Spectrometric Characterization of Isotopic Enrichment
Once synthesized and purified, L-Phenylalanine-d8 must be rigorously analyzed to confirm its identity, isotopic enrichment, and purity. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass spectrometry (MS) is a primary tool for determining the isotopic purity of L-Phenylalanine-d8. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable as it can distinguish between the different isotopologues (D0 to D8) based on their precise mass-to-charge (m/z) ratios. nih.govrsc.org
The process generally involves:
Ionization: The sample is ionized, typically using electrospray ionization (ESI). nih.gov
Mass Analysis: The ions are separated based on their m/z ratio.
Detection: The relative abundance of each isotopologue is measured.
By comparing the peak intensities of the D8 ion with those of the lower deuterated and non-deuterated ions, the isotopic enrichment can be calculated. nih.govresearchgate.net For example, the isotopic purity is often expressed as the percentage of the D8 isotopologue relative to the sum of all isotopologues. Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule, which can help confirm the location of the deuterium atoms. nih.gov
A hypothetical mass spectrometry analysis result for a batch of L-Phenylalanine-d8 might look like this:
| Isotopologue | Relative Abundance (%) |
|---|---|
| D0 (M+0) | 0.1 |
| D1 (M+1) | 0.2 |
| D2 (M+2) | 0.3 |
| D3 (M+3) | 0.4 |
| D4 (M+4) | 0.5 |
| D5 (M+5) | 1.0 |
| D6 (M+6) | 2.5 |
| D7 (M+7) | 5.0 |
| D8 (M+8) | 90.0 |
This table is for illustrative purposes only.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for validating the structure and confirming the positions of the deuterium atoms in L-Phenylalanine-d8. cambridge.orgstudymind.co.ukchinesechemsoc.org Since deuterium (²H) is NMR-active but has a different resonance frequency from proton (¹H), its incorporation into the molecule leads to distinct changes in the NMR spectra. studymind.co.uk
¹H NMR (Proton NMR): In the ¹H NMR spectrum of highly enriched L-Phenylalanine-d8, the signals corresponding to the protons on the phenyl ring and the β-carbon should be significantly diminished or absent. cdnsciencepub.com The presence of small residual signals can be used to quantify the level of non-deuteration at specific sites.
²H NMR (Deuterium NMR): Direct detection of the deuterium signal in the ²H NMR spectrum provides definitive proof of deuterium incorporation. magritek.comnih.gov The chemical shifts in the ²H spectrum indicate the electronic environment of the deuterium atoms, confirming their location on the aromatic ring and the side chain.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. cdnsciencepub.com Carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and an upfield shift (isotope shift) compared to carbons bonded to protons. This provides further confirmation of the deuteration pattern.
The combination of these NMR techniques provides a comprehensive picture of the molecule's structure and the distribution of the isotopic label. rsc.org
In an HPLC analysis, the sample is passed through a column under high pressure. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature. By comparing the chromatogram of the L-Phenylalanine-d8 sample to that of a certified reference standard, the presence of any chemical impurities can be identified and quantified. For research-grade material, a purity of >95% or higher is often required. lgcstandards.comavantorsciences.com
Theoretical Underpinnings of L Phenylalanine D8 Application in Mechanistic Biology
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Biology
Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for the accurate quantification of molecules in complex biological matrices. shoko-sc.co.jp The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte—in this case, L-Phenylalanine (D8)—to a sample. This labeled compound serves as an internal standard.
The power of this technique is that the internal standard behaves almost identically to the endogenous, unlabeled analyte during sample preparation and analysis, including extraction, derivatization, and ionization in the mass spectrometer. Any sample loss during these steps will affect both the labeled and unlabeled compounds equally, thus preserving their ratio.
By measuring the ratio of the mass spectrometric signal of the endogenous analyte (L-Phenylalanine) to that of the added L-Phenylalanine (D8), and knowing the precise amount of the standard added, the absolute concentration of the endogenous analyte can be calculated with high precision and accuracy. This method is particularly valuable in clinical diagnostics, such as the screening of newborns for phenylketonuria (PKU), a metabolic disorder characterized by the inability to properly metabolize phenylalanine. uzh.chnih.gov The use of L-Phenylalanine (D8) as an internal standard allows for the reliable quantification of phenylalanine levels in dried blood spots. uzh.ch
A study on the quantification of phenylalanine hydroxylase (PAH) activity, the enzyme deficient in PKU, utilized L-phenylalanine-d8 to distinguish the product of the enzyme assay from the tyrosine already present in cell extracts. uzh.ch This highlights the specificity that isotopically labeled compounds bring to quantitative analysis. uzh.ch
Table 1: Application of L-Phenylalanine (D8) in IDMS for PKU Research
| Application | Analyte | Internal Standard | Matrix | Key Finding | Reference |
|---|---|---|---|---|---|
| Newborn screening for PKU | L-Phenylalanine | L-Phenylalanine (D8) or other labeled Phe | Dried Blood Spots (DBS) | Enables rapid and accurate quantification of Phe for early diagnosis. | uzh.chnih.gov |
| Quantification of PAH enzyme activity | Tyrosine (produced from Phe) | L-Phenylalanine (D8) as substrate, producing Tyr-d7 | Cell extracts | Allows for the specific measurement of enzyme-produced tyrosine, distinct from endogenous tyrosine. | uzh.ch |
Fundamentals of Metabolic Flux Analysis (MFA) using Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. The use of stable isotopes, such as those in L-Phenylalanine (D8), is central to this methodology. By introducing a labeled substrate into a biological system, researchers can trace the path of the isotope as it is incorporated into various metabolites.
When L-Phenylalanine (D8) is supplied to cells, the deuterium (B1214612) atoms are carried through metabolic pathways. For instance, the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase, would result in deuterated tyrosine. nih.gov By analyzing the isotopic labeling patterns of downstream metabolites using techniques like mass spectrometry or NMR, it is possible to map and quantify the flow of atoms through the metabolic network.
This approach provides a dynamic view of metabolism that is not attainable with traditional methods that only measure metabolite concentrations. For example, MFA can reveal how different metabolic pathways are utilized under various conditions, such as disease states or in response to drug treatment. nih.gov Studies using isotopically labeled amino acids have been instrumental in understanding the metabolism of L-phenylalanine and its contribution to tyrosine pools in vivo. nih.gov While many MFA studies have utilized 13C-labeled substrates, the principles are directly applicable to deuterium-labeled compounds like L-Phenylalanine (D8). nih.gov The incorporation of deuterium from heavy water (D2O) into non-essential amino acids is another established method for studying protein turnover and metabolic flux. biorxiv.orgphysiology.org
Deuterium as a Reporter Nucleus in NMR Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for studying the structure and dynamics of biomolecules in solution. uni-frankfurt.de The incorporation of deuterium, as in L-Phenylalanine (D8), offers several advantages for NMR studies, particularly for larger proteins and protein complexes.
One key benefit is the simplification of complex proton (¹H) NMR spectra. Replacing protons with deuterons, which have a different gyromagnetic ratio and are typically not directly observed in ¹H NMR, reduces the number of signals and spectral overlap. This allows for the resolution and assignment of remaining proton signals, which is crucial for structural determination.
Furthermore, deuterium has a quadrupole moment, and its relaxation properties are sensitive to molecular motion. By selectively incorporating L-Phenylalanine (D8) into a protein, the dynamics of the phenylalanine side chains can be specifically probed using deuterium (²H) NMR. nih.govnih.gov Studies on proteins with deuterated phenylalanine have provided insights into side-chain dynamics, such as the 180° "π flips" of the phenyl ring, and how these motions are affected by the protein's environment, for instance, when adsorbed to a surface. nih.govnih.govresearchgate.net These dynamic studies are critical for understanding protein function, as conformational changes are often linked to biological activity.
Table 2: Research Findings from Deuterium NMR Studies of Phenylalanine Dynamics
| Protein/System | Labeled Residue | Technique | Key Finding | Reference |
|---|---|---|---|---|
| Carboxypeptidase A | L-phenylalanine-d5 (ring) | Deuterium NMR | The bound phenylalanine phenyl ring undergoes π-flips at a rate of 1 x 105 Hz at 21% water content. | nih.gov |
| Salivary statherin fragment (SN15) on hydroxyapatite | Phenylalanine-d5 (F7 and F14) | Deuterium MAS NMR | Increased dynamic freedom and rotameric exchange (5-6 x 106 s-1) upon binding to the mineral surface. | nih.gov |
Quantum Mechanical Considerations of Kinetic Isotope Effects (KIE) in Enzymology
The replacement of a lighter isotope with a heavier one can alter the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for investigating enzyme mechanisms. libretexts.orgnih.gov The KIE is expressed as the ratio of the reaction rate with the light isotope (k_light) to the rate with the heavy isotope (k_heavy). For deuterium substitution, this is k_H/k_D.
The basis for the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPE than the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of the reaction.
Kinetic isotope effects are categorized as either primary or secondary.
Primary KIEs are observed when the isotopic substitution is at a position directly involved in bond breaking or bond formation in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, typical primary KIEs (k_H/k_D) are in the range of 1 to 8. libretexts.org A significant primary KIE provides strong evidence that the bond to the isotopically substituted atom is being cleaved in the rate-limiting step. For instance, studies on L-phenylalanine oxidase have shown a KIE of 5.4, indicating that C-H bond cleavage is a key part of the reaction mechanism. nih.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in the bond-breaking process but is located on an adjacent atom. libretexts.orgnumberanalytics.com These effects are generally smaller than primary KIEs and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1). Secondary KIEs provide information about changes in the hybridization state or the steric environment of the atom between the reactant and the transition state. For example, a change from sp³ to sp² hybridization at a carbon adjacent to the isotopic label often results in a normal secondary KIE. rsc.orgrsc.org
Several theoretical models have been developed to predict and interpret KIEs, providing deeper insight into reaction mechanisms and transition state structures. numberanalytics.com
Transition State Theory (TST): This is a fundamental framework for calculating KIEs. numberanalytics.commdpi.com It relates the KIE to the vibrational frequencies of the reactants and the transition state. By comparing experimentally measured KIEs with values calculated for different proposed transition state structures, one can infer the most likely reaction pathway.
Bigeleisen-Mayer Theory: This theory provides a quantitative framework for understanding KIEs based on statistical mechanics and the ratio of partition functions for the isotopically substituted reactants and transition states. numberanalytics.com
Computational Models (QM/MM): Modern computational chemistry, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the detailed modeling of enzyme active sites and reaction pathways. numberanalytics.comnih.gov These models can be used to calculate theoretical KIEs, which can then be compared with experimental data to validate proposed mechanisms. nih.gov Some models, like the canonical unified statistical (CUS) theory, have been developed to account for reactions where both collision processes and passage over the energy barrier are rate-limiting. mdpi.com Other models have been developed to explain a wide range of KIE values, from normal to inverse, by considering different free energy curves for the dissociation of X-H and X-D bonds. nih.govacs.org
The study of KIEs, especially in conjunction with site-directed mutagenesis, has been instrumental in defining the roles of specific amino acid residues in enzyme catalysis, such as the role of phenylalanine 87 in P450(BM-3). nih.gov
Table 3: Theoretical Models for KIE Prediction
| Theoretical Model | Core Principle | Application in KIE Studies | Reference |
|---|---|---|---|
| Transition State Theory (TST) | Relates reaction rates to the properties of the transition state. | Calculates KIEs based on vibrational frequencies of reactants and transition states. | numberanalytics.commdpi.com |
| Bigeleisen-Mayer Theory | Based on statistical mechanics and partition function ratios. | Provides a quantitative framework for understanding KIEs. | numberanalytics.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-level quantum calculations for the active site with classical mechanics for the rest of the protein. | Predicts KIE values and provides detailed insight into reaction mechanisms and transition state geometries. | numberanalytics.comnih.gov |
Compound Index
Applications of L Phenylalanine D8 in Probing Amino Acid and Aromatic Metabolism
Unraveling Phenylalanine Hydroxylation Dynamics and Regulatory Mechanisms
The conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH), is a critical step in phenylalanine metabolism. biorxiv.orgkhanacademy.org L-phenylalanine-d8 is instrumental in studying the dynamics and regulation of this pivotal reaction.
In Vitro Enzyme Kinetic Studies (e.g., Phenylalanine Hydroxylase Activity)
In vitro assays using L-phenylalanine-d8 help determine the kinetic parameters of phenylalanine hydroxylase. nih.gov By substituting the natural substrate with its deuterated counterpart, researchers can monitor the rate of tyrosine formation and assess enzyme activity under various conditions. This approach is crucial for understanding the impact of mutations on PAH function, as seen in genetic disorders like phenylketonuria (PKU), and for evaluating the efficacy of potential therapeutic agents. biorxiv.orgkhanacademy.org The use of L-phenylalanine-d8 allows for precise measurement of enzyme kinetics, providing insights into the catalytic mechanism and allosteric regulation of PAH by its substrate. biorxiv.orgnih.gov
Metabolic Tracing in Cellular Models (e.g., cell cultures, primary cells)
In cellular models, such as cultured liver cells or primary hepatocytes, L-phenylalanine-d8 is used to trace the metabolic fate of phenylalanine. frontiersin.orgnih.gov By introducing the labeled amino acid into the cell culture medium, researchers can track its uptake, conversion to tyrosine, and incorporation into proteins. frontiersin.orgnih.gov This technique has been employed to study the effects of high phenylalanine concentrations on cellular processes, revealing insights into the pathophysiology of phenylketonuria. nih.gov Furthermore, it allows for the investigation of how different cell types handle phenylalanine and how metabolic pathways are regulated in response to various stimuli. frontiersin.orgbiorxiv.org
Flux Analysis in Animal Models for Hepatic and Extra-hepatic Metabolism
L-phenylalanine-d8 is extensively used in animal models to perform metabolic flux analysis, providing a quantitative understanding of phenylalanine metabolism in both the liver and other tissues. plos.orgnih.gov By administering L-phenylalanine-d8 and monitoring the appearance of labeled tyrosine and other metabolites in blood and tissues, researchers can calculate the rates of phenylalanine hydroxylation, protein synthesis, and breakdown. nih.gov These studies have been vital in defining normal phenylalanine metabolism and in characterizing the metabolic disturbances that occur in diseases like PKU. nih.gov Flux analysis with L-phenylalanine-d8 has also been used to assess the effectiveness of different treatment strategies for hyperphenylalaninemia. nih.gov
Investigation of Tyrosine Synthesis Pathways from Phenylalanine
The primary pathway for tyrosine synthesis in mammals is the hydroxylation of phenylalanine. wikipedia.org L-phenylalanine-d8 is a key tracer for quantifying the rate of this conversion. nih.gov Following the administration of L-phenylalanine-d8, the appearance of deuterated tyrosine (tyrosine-d7) in the plasma provides a direct measure of in vivo phenylalanine hydroxylase activity. nih.gov This method has been fundamental in diagnosing and classifying different forms of hyperphenylalaninemia and PKU, where the conversion of phenylalanine to tyrosine is impaired. nih.gov The ratio of labeled tyrosine to labeled phenylalanine in the blood is a critical indicator of the body's capacity to synthesize tyrosine from phenylalanine. nih.gov
Elucidation of Phenylalanine Catabolic Pathways and Intermediates
Beyond its conversion to tyrosine, phenylalanine can be broken down through alternative catabolic pathways, especially when the primary hydroxylation pathway is blocked. ebi.ac.uk In conditions like PKU, excess phenylalanine is metabolized to phenylpyruvate, phenyllactate, and phenylacetate. mdpi.com The use of L-phenylalanine-d8 allows researchers to trace the flow of phenylalanine through these alternative routes. By detecting and quantifying the deuterated forms of these catabolites, scientists can gain a deeper understanding of the biochemical consequences of impaired phenylalanine hydroxylase activity. mdpi.com This information is crucial for understanding the mechanisms of toxicity in PKU and for developing therapies that target these alternative pathways. mdpi.com
Biosynthetic Pathways of L-Phenylalanine (D8) in Microorganisms and Plants
The production of L-Phenylalanine (D8) and other deuterated amino acids can be achieved through biosynthetic methods that offer high yields and preserve the natural L-configuration of the molecule. scispace.comresearchgate.net These methods are often preferred over chemical synthesis. researchgate.net
Microorganisms
A significant method for the microbial synthesis of deuterated L-phenylalanine involves the use of the Gram-positive, facultative methylotrophic bacterium, Brevibacterium methylicum. scispace.comresearchgate.netmedicalbiophysics.bg This bacterium utilizes the ribulose-5-monophosphate (RuMP) cycle for carbon assimilation. scispace.commedicalbiophysics.bg The biosynthesis is achieved by cultivating the bacterium on a minimal salt medium (M9) where standard water and carbon sources are replaced with deuterated substrates, specifically heavy water (²H₂O) and deuterated methanol (B129727) ([U-²H]MeOH). scispace.comresearchgate.net
Researchers have successfully adapted strains of B. methylicum to grow in environments with high concentrations of heavy water, up to 98% (v/v) ²H₂O. scispace.comresearchgate.netnih.gov This adaptation is crucial, as it allows for the production of L-phenylalanine with varying degrees of deuterium (B1214612) enrichment. The level of enrichment in the final product is directly dependent on the concentration of ²H₂O in the growth medium. researchgate.netnih.gov For instance, cultivation in a medium with 24.5% ²H₂O yields L-phenylalanine with approximately 17% deuterium incorporation (corresponding to about 2 deuterium atoms), while a 98% ²H₂O medium can produce L-phenylalanine with up to 75% enrichment (about 6 deuterium atoms). scispace.comresearchgate.netnih.gov
The biosynthesis in B. methylicum proceeds from prephenic acid, which is converted to phenylpyruvate and then transaminated to yield phenylalanine. medicalbiophysics.bgresearchgate.net In addition to L-phenylalanine, this process also results in the production of other amino acids like alanine, valine, and leucine/isoleucine, which must be separated during purification. scispace.commedicalbiophysics.bgresearchgate.net The final deuterated L-phenylalanine is typically isolated from the culture medium via extraction and crystallization. scispace.comnih.gov Studies have shown that using an adapted bacterium on a maximally deuterated medium can yield up to 0.82 g/L of L-phenylalanine. medicalbiophysics.bgresearchgate.net
Table 1: Microbial Synthesis of Deuterated L-Phenylalanine by B. methylicum
| ²H₂O Concentration in Medium | Deuterium Enrichment Level | Yield of L-Phenylalanine | Reference |
| 24.5% (v/v) | 17% | Not specified | scispace.comresearchgate.netnih.gov |
| 98% (v/v) | 75% | 0.65 g/L - 0.82 g/L | scispace.commedicalbiophysics.bgnih.gov |
Plants
In plants, L-phenylalanine is a crucial precursor for a vast array of secondary metabolites essential for growth, development, and defense, including lignins and flavonoids. nih.govfrontiersin.org The biosynthesis of phenylalanine in plants primarily occurs through the shikimate pathway, which produces chorismate, a key intermediate. frontiersin.org From chorismate, two main routes lead to phenylalanine:
The Arogenate Pathway: This is considered the predominant pathway in many plants. frontiersin.org Prephenate is first transaminated to form arogenate. Subsequently, the enzyme arogenate dehydratase (ADT) catalyzes the dehydration and decarboxylation of arogenate to produce L-phenylalanine. nih.govfrontiersin.org
The Phenylpyruvate Pathway: This pathway, which is common in microorganisms, also exists in plants. frontiersin.org Here, prephenate is first converted to phenylpyruvate by the enzyme prephenate dehydratase (PDT). Phenylpyruvate is then transaminated to yield L-phenylalanine. frontiersin.org
The production of L-Phenylalanine (D8) in plants can be achieved by providing deuterated precursors within the plant's growth environment. This intrinsic labeling is a powerful tool in plant metabolomics research, allowing scientists to trace the flow of carbon from primary metabolism into the complex network of phenylpropanoid synthesis. frontiersin.orgisotope.com The emergence of specific enzyme isoforms, such as type-II arogenate dehydratases with reduced feedback inhibition by phenylalanine, was a key evolutionary step that enabled the massive production of phenylalanine-derived compounds like lignin (B12514952) in vascular plants. nih.gov
L Phenylalanine D8 in Quantitative Analysis of Protein Synthesis and Degradation Dynamics
Methodologies for Measuring Fractional Protein Synthesis Rates (FSR)
The fractional synthesis rate (FSR) represents the fraction of a specific protein pool that is newly synthesized within a given timeframe. L-Phenylalanine-d8, a stable isotope-labeled amino acid, is a commonly utilized tracer for these measurements. Methodologies generally involve administering the tracer and then measuring its enrichment in both the precursor and product pools over time. unja.ac.idnih.gov Two primary techniques for administering the tracer are the constant infusion method and the flooding dose technique. unja.ac.idopenagrar.de The flooding dose approach involves administering a large bolus of the labeled amino acid along with an unlabeled version to rapidly and uniformly "flood" the body's free amino acid pools. openagrar.de This helps to minimize variations in precursor enrichment and simplifies the calculation of FSR. unja.ac.id
A critical component in calculating FSR is the accurate measurement of the isotopic enrichment of the precursor pool, which is theoretically the aminoacyl-tRNA pool used directly for protein synthesis. unja.ac.id However, because this pool is difficult to sample due to its low concentration and high turnover rate, researchers often use more accessible surrogate pools. unja.ac.id
A common strategy is to measure the enrichment of L-Phenylalanine-d8 in the plasma or tissue-free amino acid pool, assuming it reflects the enrichment of the true precursor. openagrar.de In flooding dose protocols, the high dose of the tracer is intended to equalize the enrichment across all free amino acid pools, making the plasma free phenylalanine enrichment a more reliable proxy for the intracellular precursor. unja.ac.idopenagrar.de For instance, in studies measuring albumin synthesis in pigs using L-[2H5]phenylalanine (a related deuterated variant), the plasma-free phenylalanine enrichment was used to represent the precursor pool. openagrar.de The enrichment is typically measured by gas chromatography-mass spectrometry (GC-MS) after derivatization of the amino acid. plos.org
To determine the FSR, the enrichment of L-Phenylalanine-d8 incorporated into a specific protein (the product) must be quantified. This involves several steps:
Isolation of the target protein: The protein of interest is isolated from tissue or plasma samples. For example, in studies of hepatic protein synthesis, albumin and fibrinogen can be isolated from plasma. plos.org
Protein Hydrolysis: The isolated protein is hydrolyzed to break it down into its constituent amino acids.
Analysis by Mass Spectrometry: The enrichment of L-Phenylalanine-d8 in the protein hydrolysate is measured using GC-MS. plos.org To enhance sensitivity for detecting the very low levels of enrichment typically found in newly synthesized proteins, phenylalanine can be converted to phenylethylamine before analysis. openagrar.de
The FSR is then calculated using the following general formula, which relates the increase in product enrichment over time to the precursor enrichment:
FSR (%/day) = [ΔE_product / E_precursor] x (1 / t) x 100
Where:
ΔE_product is the change in isotopic enrichment of the protein-bound L-Phenylalanine-d8 over the measurement period.
E_precursor is the isotopic enrichment of the L-Phenylalanine-d8 in the precursor pool.
t is the duration of the labeling period in days.
In flooding dose studies, the calculation is often expressed as the increment of enrichment in the protein divided by the area under the curve for the precursor enrichment over time. plos.org
Precursor Pool Enrichment Measurement Strategies
Quantification of Protein Degradation Rates (PDR) through Isotope Dilution
L-Phenylalanine-d8 is also instrumental in quantifying protein degradation rates (PDR), often measured as whole-body proteolysis. The principle relies on isotope dilution. When a known amount of L-Phenylalanine-d8 is infused, it gets diluted by the appearance of unlabeled phenylalanine released from the breakdown of endogenous proteins.
By measuring the extent of this dilution in the plasma free amino acid pool at an isotopic steady state, one can calculate the rate of appearance (Ra) of unlabeled phenylalanine, which reflects the whole-body protein degradation rate. When combined with FSR measurements, this allows for the determination of net protein balance (Synthesis - Degradation). A method to determine the breakdown rate of individual proteins involves pre-labeling proteins with a deuterated amino acid and then measuring the rate of disappearance of the tracer from the protein over time. researchgate.net
Differential Protein Turnover Analysis across Various Physiological States in non-human models
The use of deuterated phenylalanine tracers has been pivotal in understanding how protein turnover changes in response to various factors in animal models. These studies provide insights into growth, metabolic stress, and nutritional interventions.
For example, studies in growing pigs have utilized L-[2H5]phenylalanine with a flooding dose technique to measure the synthesis rates of specific proteins like albumin. openagrar.de Researchers found that using a higher dose of phenylalanine (125 mg/kg body weight) ensured a more efficient and uniform labeling of precursor pools, which is a critical prerequisite for accurately estimating protein synthesis rates. openagrar.de Other work in rats has used labeled amino acids to demonstrate that the average protein turnover in slow-twitch soleus muscle is approximately double that of fast-twitch muscle. mdpi.com These animal studies are crucial for refining methodologies and exploring physiological questions that are less accessible in human subjects.
| Model Organism | Tracer | Key Findings on Protein Turnover | Reference(s) |
| Growing Pigs | L-[2H5]Phenylalanine | The flooding dose technique was successfully adapted to measure albumin FSR. A dose of 125 mg/kg body weight was recommended for efficient precursor pool flooding. The FSR of albumin was estimated at 16.3% per day. | openagrar.de |
| Rats | Radio-isotope-labelled phenylalanine | Average protein turnover in slow-twitch soleus muscle (9.6%/day) was found to be about twice that of fast-twitch tibialis anterior muscle (4.5%/day). | mdpi.com |
| Rats | Deuterium (B1214612) Oxide (D₂O) | A method was developed to measure the fractional breakdown rate (FBR) of individual proteins by tracking the disappearance of deuterium-labeled alanine. | researchgate.net |
| Horses | 1-¹³C-Phenylalanine | Whole-body protein synthesis was measured to study the effects of advanced age on protein metabolism. | metsol.com |
Application in Proteomics for Absolute Protein Quantification (APEX) and Quantitation of Protein Abundance (Q-TAP)
In the field of proteomics, a major goal is the absolute quantification of protein abundance. Stable isotope-labeled compounds like L-Phenylalanine-d8 are fundamental to the "gold standard" methods for this purpose. oup.com The general strategy involves using a heavy, isotopically labeled version of a peptide or protein as an internal standard that is spiked into a biological sample in a known amount. oup.comthermofisher.com
While methods like the Absolute Protein Expression (APEX) profiling are often described as label-free approaches that estimate protein abundance from spectral counts, the underlying principles of absolute quantification frequently rely on labeled standards for calibration and validation. thermofisher.combiorxiv.org Similarly, other quantitative techniques, which can be broadly grouped under the term Quantitation of Protein Abundance (Q-TAP) , achieve absolute values by referencing against an internal standard.
The application of L-Phenylalanine-d8 in this context involves:
Synthesis of Standards: L-Phenylalanine-d8 is used in chemical synthesis to create a "heavy" version of a specific peptide that is representative of a target protein. oup.com Alternatively, it can be used in cell-free synthesis systems to produce an entire labeled protein to be used as a standard.
Sample Spiking: A precisely quantified amount of this heavy peptide or protein standard is added to the experimental sample (e.g., cell lysate) at an early stage of preparation. oup.com
Mass Spectrometry Analysis: The sample is processed (e.g., digested with trypsin) and analyzed by LC-MS/MS. The mass spectrometer detects both the "light" endogenous peptide from the sample and the "heavy" spiked-in standard peptide.
Quantification: Because the heavy and light versions of the peptide have nearly identical chemical properties and ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly corresponds to the ratio of their amounts. Since the amount of the spiked-in heavy standard is known, the absolute amount of the endogenous light protein in the original sample can be calculated accurately. thermofisher.com
This approach, often termed AQUA (Absolute QUantification of Proteins), provides a precise measurement of protein copy number or molar concentration, moving beyond the relative comparisons offered by other methods. thermofisher.com
Advanced Analytical Techniques Utilizing L Phenylalanine D8
High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Proteomics
High-resolution mass spectrometry (HRMS) has become an indispensable technique for the comprehensive analysis of complex biological samples. researchgate.net L-Phenylalanine (D8) plays a significant role in enhancing the capabilities of HRMS in both metabolomics and proteomics research. isotope.com
Targeted Quantification of Phenylalanine and its Metabolites
In targeted metabolomics, the primary goal is to accurately measure the concentration of specific, known metabolites. L-Phenylalanine (D8) is frequently employed as an internal standard for the quantification of endogenous phenylalanine and its related metabolites. uzh.chahajournals.org By adding a known amount of L-phenylalanine (D8) to a biological sample, any variations in sample preparation and mass spectrometry analysis can be normalized. uzh.ch This isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) approach provides high specificity and reliability, even in complex biological matrices. uzh.ch For instance, in studies of Phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, L-phenylalanine (D8) has been used to develop robust assays to measure phenylalanine hydroxylase (PAH) activity. uzh.ch In these assays, the conversion of L-phenylalanine (D8) to its corresponding deuterated tyrosine (Tyr-d7) allows for clear differentiation from the endogenous, non-labeled tyrosine present in the cell extracts. uzh.ch
Table 1: Application of L-Phenylalanine (D8) in Targeted Quantification
| Analytical Technique | Application | Role of L-Phenylalanine (D8) | Key Findings |
|---|---|---|---|
| LC-ESI-MS/MS | Phenylalanine hydroxylase (PAH) activity assay | Substrate and internal standard | Enabled distinction between assay-produced tyrosine and endogenous tyrosine. uzh.ch |
| Coated Blade Spray-Mass Spectrometry | Brain tumor characterization | Analytical standard | Aided in the optimization of desorption solvent voltage for targeted analysis. researchgate.net |
Untargeted Metabolite Profiling with Isotopic Signatures
Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a biological sample. nih.gov L-Phenylalanine (D8) is utilized here as an internal standard to monitor the quality and reproducibility of the analytical process. ahajournals.orgnih.gov Its distinct isotopic signature allows it to be easily identified within the complex mixture of metabolites, serving as a benchmark for retention time and signal intensity. This helps to correct for any instrumental drift or matrix effects, ensuring that the detected differences between samples are biological rather than technical. In a protocol for untargeted metabolomic analysis, L-Phenylalanine-d8, along with L-Valine-d8, is used to monitor each sample for quality control purposes. nih.gov The distinct ionization efficiencies of these standards necessitate the use of slightly different concentrations to minimize interference with endogenous metabolite levels. nih.gov
Fluxomics Methodologies using L-Phenylalanine (D8)
Fluxomics is the study of metabolic fluxes, or the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers are central to these methodologies. While the direct use of L-phenylalanine (D8) in published fluxomics studies is not extensively detailed in the provided search results, the principles of flux analysis rely on tracking the incorporation of isotopically labeled precursors into downstream metabolites. For example, in studies of L-phenylalanine production in E. coli, transcriptomics and metabolomics analyses have been used to understand and engineer the metabolic pathways to increase yield. nih.gov The use of labeled substrates, in principle including L-phenylalanine (D8), would allow researchers to trace the flow of carbon through the shikimate and L-phenylalanine branch pathways, providing a dynamic view of metabolic regulation. nih.govnih.gov
Internal Standard Applications in Quantitative Assays
The most prominent application of L-phenylalanine (D8) across various mass spectrometry-based assays is its role as an internal standard. uzh.chahajournals.orgnih.gov Its chemical properties are nearly identical to the endogenous L-phenylalanine, meaning it behaves similarly during extraction, derivatization, and ionization. oup.com However, its increased mass due to the eight deuterium (B1214612) atoms allows it to be clearly distinguished by the mass spectrometer. oup.com This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal. This practice is crucial for minimizing errors arising from sample loss during preparation or fluctuations in instrument performance. oup.com Studies have shown its use in a variety of quantitative assays, from newborn screening for metabolic disorders to broader metabolite profiling in large cohort studies. ahajournals.orgchromsystems.com
Table 2: L-Phenylalanine (D8) as an Internal Standard in Quantitative Assays
| Assay Type | Biological Matrix | Analytical Platform | Purpose |
|---|---|---|---|
| Metabolite Profiling | Plasma | LC-MS/MS | Quality control and normalization. ahajournals.org |
| Untargeted Metabolomics | General | High-Resolution Mass Spectrometry | Quality control and monitoring of analytical reproducibility. nih.gov |
| Phenylalanine Hydroxylase Activity | Cell Lysates, Mouse Tissue | LC-ESI-MS/MS | Accurate quantification of enzyme activity. uzh.ch |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for quantifying metabolites in complex mixtures. frontiersin.orgau.dkinnovationnewsnetwork.com The use of isotopically labeled compounds like L-phenylalanine (D8) can significantly enhance the information obtained from NMR experiments. isotope.com
Use in [2H]-NMR for Metabolite Profiling
Deuterium (²H or D) NMR spectroscopy is a specialized technique that can provide unique insights into molecular structure and dynamics. In the context of metabolite profiling, the introduction of a deuterated compound like L-phenylalanine (D8) can be used for several purposes. While direct [²H]-NMR profiling of L-phenylalanine (D8) itself is not a common high-throughput metabolomics approach, its presence can be exploited in other ways. For instance, in complex biological samples, the signals from highly abundant, non-deuterated molecules can overwhelm the signals of interest. The use of deuterated standards can help in the calibration and validation of quantitative NMR methods. Furthermore, the principles of using isotope labeling in NMR are well-established for structural biology, where the introduction of isotopes like ¹³C and ¹⁵N is routine for resolving complex protein structures. innovationnewsnetwork.com By extension, deuterium labeling can provide complementary information on molecular dynamics.
Deuteration for Simplified [1H]-NMR Spectra of Complex Biological Samples
One of the primary challenges in ¹H-NMR spectroscopy of large biomolecules and complex biological mixtures, such as cell lysates or plasma, is severe spectral overlap. nih.gov The vast number of proton signals results in a dense, unresolvable forest of peaks, making the extraction of information on individual components nearly impossible. whiterose.ac.uk The strategic use of deuteration, for instance by incorporating L-Phenylalanine (D8) into proteins, offers a powerful solution to this problem. capes.gov.broup.com
When a protein is expressed in an organism grown in a D₂O-based medium supplemented with protonated amino acids, the resulting protein is highly deuterated. Conversely, introducing a deuterated amino acid like L-Phenylalanine (D8) into a protonated protein effectively "silences" the ¹H-NMR signals from that specific residue. oup.com This selective deuteration drastically simplifies the crowded aromatic region of the ¹H-NMR spectrum, as the complex multiplet arising from the phenylalanine side chain is removed. oup.com This spectral editing allows the remaining, well-resolved resonances from other protonated aromatic residues (like tyrosine or tryptophan) to be studied without interference, facilitating easier resonance assignment and analysis. oup.com This "selective protonation in a deutero background" approach is a cornerstone of modern NMR studies on large proteins. capes.gov.br
| Spectral Feature | In a Standard Protonated Protein | In a Protein with L-Phenylalanine (D8) | Advantage of Deuteration |
|---|---|---|---|
| Phenylalanine Signals | Complex multiplets in the aromatic region (approx. 7.2-7.4 ppm) | Signals are absent | Reduces spectral crowding and signal overlap. whiterose.ac.uk |
| Other Aromatic Signals | May be overlapped by phenylalanine resonances | Become clearly resolved and assignable | Allows for unambiguous analysis of specific residues. oup.com |
| Overall Spectrum | Dense and difficult to interpret, especially for large proteins | Simplified, with improved resolution | Facilitates structural and dynamic studies of large biomolecules. |
¹³C- and ¹⁵N-NMR with Deuterium Labeling for Signal Enhancement/Simplification
For larger proteins (>20 kDa), even multidimensional heteronuclear NMR experiments suffer from signal loss due to rapid transverse relaxation. chemie-brunschwig.ch Deuteration provides a significant advantage by reducing the dominant relaxation pathways for both ¹H and attached ¹³C or ¹⁵N nuclei. chemie-brunschwig.ch Incorporating L-Phenylalanine (D8) into a uniformly ¹³C/¹⁵N-labeled protein dramatically improves the quality of triple-resonance NMR spectra (e.g., HNCA, HNCACB).
The replacement of protons with deuterons on the phenylalanine residue slows down the relaxation of adjacent ¹³C nuclei because the gyromagnetic ratio of deuterium is much lower than that of hydrogen. This leads to a substantial decrease in ¹³C linewidths, resulting in sharper signals and a significant boost in sensitivity. The dramatic improvement allows individual peaks to be resolved in otherwise crowded spectral regions, extending the size limit of proteins amenable to detailed NMR analysis. researchgate.net Furthermore, in aromatic systems, deuteration eliminates large ¹³C-¹³C scalar couplings that can complicate spectra and degrade signal intensity, leading to further simplification and sensitivity gains.
Protein Conformational and Dynamic Studies
L-Phenylalanine (D8) is an invaluable tool for investigating protein conformation and dynamics. isotope.com The dynamics of aromatic side chains, such as the characteristic "π-flip" of phenylalanine and tyrosine rings, are critical for protein function, folding, and stability. acs.orgwm.edu Solid-state ²H-NMR spectroscopy on proteins containing L-Phenylalanine (D8) provides direct insight into these motions. wm.edu By analyzing the deuterium NMR lineshapes and spin-lattice relaxation times over a range of temperatures, researchers can model the rates and geometries of side-chain movements, such as rotameric exchange and ring flips, on timescales from picoseconds to seconds. acs.orgnih.govresearchgate.net
Studies have used L-Phenylalanine (D8) to probe how the dynamics of core hydrophobic residues change in different environments, such as upon ligand binding or adsorption to a surface. acs.orgnih.gov These experiments have revealed that deuteration itself can have small but measurable effects on protein stability and dynamics, highlighting the importance of careful controls. nih.govresearchgate.net The information gained from these studies is crucial for understanding how protein flexibility contributes to biological function. wm.edu
Chromatographic Integration with Isotope Tracing (e.g., LC-MS/MS, GC-MS)
In the field of quantitative analysis, particularly in metabolomics, clinical chemistry, and environmental science, L-Phenylalanine (D8) serves as an ideal internal standard for mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govckisotopes.commedchemexpress.com The principle of isotope dilution mass spectrometry relies on adding a known quantity of a stable isotope-labeled version of the analyte to a sample at the earliest stage of preparation. oup.com
L-Phenylalanine (D8) is an excellent internal standard for quantifying natural L-Phenylalanine for several reasons:
Similar Physicochemical Properties : It behaves almost identically to the unlabeled (or "light") analyte during sample extraction, derivatization, and chromatographic separation, ensuring they co-elute. scioninstruments.com
Mass Differentiation : It is easily distinguished from the endogenous analyte by the mass spectrometer due to its higher mass (an 8 Dalton shift). nih.gov
Correction for Variability : Any loss of analyte during sample workup or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. scioninstruments.comnih.gov By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, correcting for these potential sources of error. scioninstruments.comasme.org
This approach has been successfully applied to quantify phenylalanine in human serum for newborn screening and to analyze amino acids in various biological fluids. nih.govnih.govrsc.org The use of deuterated standards like L-Phenylalanine (D8) is considered a gold-standard technique for achieving the highest accuracy in quantitative mass spectrometry. asme.orgmdpi.com
| Technique | Role of L-Phenylalanine (D8) | Monitored Parameter | Key Advantage |
|---|---|---|---|
| LC-MS/MS | Isotope-labeled internal standard | Ratio of peak area of analyte to peak area of L-Phe (D8) | Corrects for matrix effects, ion suppression, and sample loss during preparation. nih.govrsc.org |
| GC-MS | Isotope-labeled internal standard (often after derivatization) | Ratio of ion intensity of analyte fragment to that of L-Phe (D8) fragment | Compensates for variations in derivatization efficiency and injection volume. scioninstruments.comoup.com |
L Phenylalanine D8 in the Elucidation of Enzymatic Reaction Mechanisms and Kinetics
Application of Deuterium (B1214612) KIEs in Identifying Rate-Limiting Steps
The substitution of hydrogen with deuterium in a substrate molecule like L-phenylalanine can alter the rate of an enzyme-catalyzed reaction if a carbon-hydrogen bond is broken or formed in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone in the study of enzymatic mechanisms.
A KIE value (kH/kD) greater than 1, termed a "normal" isotope effect, indicates that the C-H bond cleavage is at least partially rate-limiting. Conversely, a KIE value close to 1 suggests that this step is not rate-limiting. Inverse KIEs (kH/kD < 1) can also occur and provide valuable mechanistic information.
Research on phenylalanine hydroxylase (PheH), the enzyme responsible for converting phenylalanine to tyrosine, has utilized deuterated phenylalanine substrates to dissect its catalytic cycle. nih.gov Studies with [4-²H]-, [3,5-²H₂]-, and ²H₅-phenylalanine have shown normal Dkcat values with the catalytic core of rat phenylalanine hydroxylase (Δ117PheH), ranging from 1.12 to 1.41. nih.gov This suggests that a step involving C-H bond cleavage on the aromatic ring is partially rate-limiting. In contrast, a mutant enzyme, Δ117PheH V379D, exhibited an inverse Dkcat value of 0.92 with [4-²H]-phenylalanine, pointing to a change in the rate-limiting step in the mutant. nih.gov
Similarly, in the study of phenylalanine ammonia-lyase (PAL), which catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid, deuterium isotope effects have been instrumental. The use of deuterated substrates helped to establish that the reaction proceeds through a carbanion intermediate.
The following table summarizes key findings from KIE studies using deuterated phenylalanine with different enzymes:
| Enzyme | Deuterated Substrate | Observed KIE (Dkcat) | Implication for Rate-Limiting Step |
| Phenylalanine Hydroxylase (Δ117PheH) | [4-²H]-, [3,5-²H₂]-, ²H₅-phenylalanine | 1.12–1.41 | C-H bond cleavage is partially rate-limiting. nih.gov |
| Phenylalanine Hydroxylase (Δ117PheH V379D) | [4-²H]-phenylalanine | 0.92 (inverse) | Change in the rate-limiting step compared to wild-type. nih.gov |
| Phenylalanine Ammonia-Lyase | Dideuteration at C-3 | 2.0 | Consistent with a carbanion intermediate mechanism. |
| L-phenylalanine dehydrogenase (PheDH) | [2-²H]-L-Tyr | Vmax = 2.26, Vmax/KM = 2.87 | Cleavage of the C-D bond is likely the rate-determining step in the oxidative deamination of L-tyrosine. nukleonika.pl |
Probing Transition State Structures using KIEs
Kinetic isotope effects provide more than just the identity of the rate-limiting step; they offer a high-resolution view of the transition state (TS) structure—the fleeting, high-energy arrangement of atoms at the peak of the reaction energy profile. cardiff.ac.ukresearchgate.net The magnitude of the KIE is sensitive to the geometry and vibrational frequencies of the atoms at the transition state.
For instance, in the reaction catalyzed by phenylalanine hydroxylase, the observed normal isotope effects are attributed to an isotope effect of 5.1 on the tautomerization of a dienone intermediate to tyrosine. nih.gov This large intrinsic KIE, masked by other non-isotope-sensitive steps, suggests a transition state where the C-H bond is significantly broken. The analysis of intramolecular isotope effects, by measuring the deuterium content of the product tyrosine, further refines the understanding of the transition state. nih.gov
The use of multiple kinetic isotope effects, involving different isotopic substitutions, can define transition states with an accuracy that rivals crystallographic methods for stable molecules. researchgate.net By comparing experimentally measured KIEs with values calculated for various theoretical transition state models, researchers can deduce the geometry and bonding characteristics of the transition state.
Investigating Stereochemical Aspects of Enzymatic Transformations
Many enzymatic reactions are stereospecific, meaning the enzyme acts on only one stereoisomer of a substrate or produces only one stereoisomer of a product. L-phenylalanine-d8 and other specifically deuterated isotopomers are invaluable for tracing the stereochemical course of these reactions.
The synthesis of stereospecifically labeled compounds, such as [(3S)-³H]-L-Phe and [(3R)-²H]-L-Phe, has been crucial for studying enzymes like phenylalanine ammonia-lyase (PAL). d-nb.info For PAL, which catalyzes the anti-elimination of ammonia from L-phenylalanine, these labeled substrates helped to elucidate the stereochemistry of the C-H bond cleavage. d-nb.info
For example, the synthesis of [(3R)-2H]-L-Phe was achieved by the cleavage of benzil (B1666583) in heavy water (D₂O) followed by the addition of ammonia to the resulting [3-2H]-cinnamic acid. d-nb.info The use of such stereospecifically labeled molecules allows researchers to determine which of the two prochiral hydrogens at the C-3 position is removed during the enzymatic reaction.
Enzyme Mechanism Studies (e.g., Cofactor Involvement, Active Site Chemistry)
L-phenylalanine-d8 is also employed to investigate broader aspects of enzyme mechanisms, including the role of cofactors and the chemical environment of the active site.
In the case of phenylalanine hydroxylase, which requires the cofactor tetrahydrobiopterin (B1682763) (BH₄), studies with deuterated phenylalanine have helped to elucidate the mechanism of oxygen activation and transfer. nih.govwikipedia.org The reaction is believed to proceed through a ferryl-oxo intermediate that hydroxylates the phenylalanine substrate. nih.gov The observed isotope effects provide evidence for the formation of a cationic intermediate following the attack of this ferryl-oxo species on the aromatic ring. nih.gov
Furthermore, investigations into the active site of enzymes like phenylalanine hydroxylase have benefited from the use of L-phenylalanine and its analogs. Mutagenesis studies, where specific amino acid residues in the active site are changed, combined with kinetic analysis using deuterated substrates, can pinpoint the roles of individual residues in catalysis. nih.gov For example, mutating an active-site arginine in phenylalanine hydroxylase dramatically reduces its catalytic efficiency, and studies with labeled phenylalanine can help to understand how this mutation affects substrate binding and the catalytic steps. nih.gov
The reversible oxidative deamination of L-phenylalanine to phenylpyruvic acid, catalyzed by L-phenylalanine dehydrogenase (PheDH), is another area where labeled substrates have been applied. d-nb.info This reaction involves the cofactor NAD⁺. nih.gov Kinetic and solvent isotope effect studies with deuterated substrates help to understand the hydride transfer step involving the cofactor and the proton transfer steps involving the solvent. nukleonika.pld-nb.info
Computational and Bioinformatic Approaches in L Phenylalanine D8 Data Analysis
Isotope Tracing Data Processing and Deconvolution Algorithms
In isotope tracing studies, the raw data from mass spectrometry reflects a mixture of labeled and unlabeled forms of metabolites. This data is often convoluted by the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) and potential fragmentation patterns during analysis. Deconvolution algorithms are therefore critical for accurately determining the true isotopic enrichment from the tracer, such as the deuterium (B1214612) in L-Phenylalanine (D8).
These algorithms work by correcting the raw mass isotopomer distribution (MID) for the presence of naturally occurring isotopes. uni.lu This correction is vital, especially in techniques like gas chromatography-mass spectrometry (GC-MS) where derivatization can introduce additional atoms with natural isotope abundances. uni.lu The goal is to ensure that the resulting labeling pattern is solely attributable to the isotopic tracer. oup.com
Several algorithms and software tools have been developed to perform these crucial data processing steps. For instance, the NTFD (Non-targeted Tracer Fate Detection) algorithm is designed to operate on data from both an isotopically enriched and a non-enriched sample. uni.lu It performs peak picking, mass spectral deconvolution, and pairs compounds from the labeled and unlabeled samples to detect and quantify isotopic enrichment. uni.lu Another example is the Isopat algorithm, which aids in the deconvolution of isotope patterns by comparing a known unlabeled standard with the labeled analyte. researchgate.netnih.gov
The selection of an appropriate deconvolution algorithm is a critical step in the data analysis pipeline, as it directly impacts the accuracy of the subsequent metabolic flux calculations. Powerful ion-chromatographic deconvolution and spectrum matching algorithms are necessary to accurately quantify even low-intensity isotopic peaks. frontiersin.org
A summary of key deconvolution approaches is presented below:
| Algorithm/Tool | Primary Function | Key Features |
|---|---|---|
| NTFD (Non-targeted Tracer Fate Detection) | Detects and quantifies stable isotope-labeled compounds in a non-targeted manner. uni.luoup.com | - Compares labeled and unlabeled samples.
|
| Isopat Algorithm | Deconvolutes mass spectroscopic patterns to determine the amount of each labeled species. researchgate.netnih.gov | - Compares a known unlabeled standard to the labeled analyte.
|
| MetExtract II | Software suite for stable isotope-assisted untargeted metabolomics. boku.ac.at | - Features modules for both global and tracer-based labeling data.
|
| IsoCor | Corrects raw mass spectrometry data from isotope labeling experiments for natural isotope abundances. numberanalytics.com | - Supports batch processing.
|
Mathematical Modeling for Metabolic Flux Determination
Once the isotopic labeling data has been processed and corrected, mathematical models are employed to translate this information into metabolic fluxes—the rates of biochemical reactions in a metabolic network. Metabolic Flux Analysis (MFA) is a powerful technique used for this purpose. researchgate.net It utilizes the stoichiometry of metabolic reactions and the measured isotopic labeling patterns to estimate the flow of metabolites through the various pathways. chromservis.eueares.org
Flux Balance Analysis (FBA) is a specific method within the MFA framework that is used to predict steady-state reaction fluxes in a metabolic network. eares.orgnih.gov FBA solves a linear system of equations, often with an objective function such as maximizing biomass production, to determine an optimal flux distribution. eares.orgnih.gov These models are instrumental in understanding cellular metabolism and can guide metabolic engineering efforts. researchgate.net For example, a study on an L-phenylalanine-producing E. coli strain used ¹³C-based flux analysis to monitor production and identify metabolic engineering targets to improve yield. nih.gov While this study used a different isotope, the principles of mathematical modeling for flux determination are directly applicable to data from L-Phenylalanine (D8) tracing experiments.
Key mathematical modeling approaches include:
| Modeling Approach | Description | Application in Isotope Tracing |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method to quantify the rates of metabolic reactions in a biological system. researchgate.net | Uses isotopic labeling data to constrain the model and estimate intracellular fluxes. |
| Flux Balance Analysis (FBA) | A constraint-based modeling approach that calculates the steady-state flux distribution in a metabolic network. eares.orgnih.gov | Predicts optimal flux patterns based on an objective function and isotopic data constraints. |
| Kinetic Modeling | Incorporates enzyme kinetics into the metabolic model to provide a more dynamic understanding of metabolic regulation. researchgate.net | Can be used for transient isotopic flux analysis to quantify fluxes in dynamic systems. researchgate.net |
Software Tools for Isotope Labeling Experiment (ILE) Design and Analysis
The complexity of isotope labeling experiments (ILEs) necessitates the use of specialized software tools for both experimental design and data analysis. These tools provide a comprehensive pipeline, from feature extraction and metabolite quantification to statistical analysis. nih.gov The choice of software often depends on the specific analytical platform used (e.g., GC-MS, LC-MS) and the research question. numberanalytics.com
Several software packages are available to analyze stable isotope labeling data. For isotopomer analysis, tools like IsoCor and isotopia are commonly used. numberanalytics.com For metabolic flux analysis, software such as 13CFLUX2 and OpenFLUX are available. numberanalytics.com Mass spectrometry data analysis is often performed with tools like XCMS and MZmine. numberanalytics.com
More recently, integrated platforms have been developed to streamline the analysis of isotope-labeled metabolomics data. Metandem, for example, is an online tool for isobaric labeling-based metabolomics that integrates feature extraction, quantification, identification, and statistical analysis. nih.gov DIMet is another open-source tool designed for the differential analysis of targeted isotope-labeled metabolomics data, offering a rigorous statistical framework for identifying differentially labeled metabolites. oup.com
A selection of software tools for ILE analysis is provided below:
| Software Tool | Primary Application | Key Features |
|---|---|---|
| IsoCor | Isotopomer analysis. numberanalytics.com | Corrects for natural isotope abundance. numberanalytics.com |
| 13CFLUX2 | Metabolic flux analysis. numberanalytics.com | Calculates metabolic fluxes from isotope labeling data. |
| XCMS | Mass spectrometry data analysis. numberanalytics.com | Feature detection, retention time correction, and alignment. |
| MZmine | Mass spectrometry data analysis. numberanalytics.com | Provides a toolbox for processing and visualizing mass spectrometry data. |
| Metandem | Isobaric labeling-based metabolomics analysis. nih.gov | Integrates feature extraction, quantification, identification, and statistics. nih.gov |
| DIMet | Differential analysis of targeted isotope-labeled metabolomics data. oup.com | Performs differential and time-series analyses with a robust statistical framework. oup.com |
Integration of Isotopic Data with Systems Biology Models
A key advantage of using tracers like L-Phenylalanine (D8) is the ability to integrate the resulting isotopic data with larger systems biology models. This integration allows for a more holistic understanding of cellular physiology and metabolism. chromservis.eu Systems biology aims to understand the complex interactions within biological systems, and isotopic data provides a dynamic layer of information that goes beyond static measurements of metabolite concentrations. chromservis.eu
By incorporating flux data derived from L-Phenylalanine (D8) experiments into genome-scale metabolic models (GEMs), researchers can gain insights into how metabolic pathways are regulated and interconnected. eares.org This approach has been applied to study the metabolism of various organisms, from microbes to complex multicellular systems. For example, stoichiometric models of brain metabolism have been used to analyze the metabolic coupling between astrocytes and neurons, with flux balance analysis providing predictions of flux distributions under different conditions. nih.gov
Furthermore, isotopic data can be used to validate and refine these systems-level models. In a study tracing the fate of L-Phenylalanine (D8) in a host-pathogen system, Raman spectral imaging was used to visualize the exchange of the amino acid between the host cell and the parasite Toxoplasma gondii. researchgate.net This provided a quantitative measure of the exchange rate and offered new insights into the metabolic interactions between the two organisms. researchgate.net
The integration of isotopic data with systems biology models represents a powerful approach to unraveling the complexities of metabolic networks and their response to various stimuli and perturbations.
Emerging Research Frontiers and Methodological Challenges in L Phenylalanine D8 Applications
Development of Novel Isotope Labeling Strategies and Tools
The application of stable isotopes like L-Phenylalanine (D8) in metabolic research is continually evolving, driven by the development of innovative labeling strategies and analytical tools. nih.govpharmiweb.com These advancements aim to enhance the precision and scope of metabolic flux analysis, providing deeper insights into complex biological systems. nih.govcreative-proteomics.com
One of the primary areas of development is the use of uniformly labeled tracers, where all atoms of a specific element are replaced with a stable isotope. This approach allows researchers to track the distribution of the tracer molecule into a wide array of downstream metabolites simultaneously. doi.org For instance, using uniformly labeled L-Phenylalanine can help elucidate its metabolic fate across various interconnected pathways.
Another key strategy involves the use of multiple stable isotopes within a single molecule. pharmiweb.com This dual-labeling approach, for example combining deuterium (B1214612) (D) and Carbon-13 (¹³C), offers higher resolution for tracking intricate biochemical transformations. pharmiweb.com Furthermore, chemical isotope labeling (CIL) has emerged as a valuable technique. CIL employs isotope-enriched reagents that react with specific functional groups in proteins and peptides, allowing for targeted quantitative analysis. ckgas.com
The development of sophisticated software and computational models is also crucial for interpreting the complex datasets generated from isotope tracing experiments. nih.gov These tools help in calculating isotopic enrichment, correcting for natural isotope abundance, and performing metabolic flux analysis to identify metabolic shifts between different experimental conditions. nih.gov
Key Isotope Labeling Strategies:
| Strategy | Description | Key Advantage |
| Uniform Labeling | All atoms of a given element in the tracer are replaced by a stable isotope. | Allows for probing all tracer-derived metabolites at once. doi.org |
| Multiple Labeling | Incorporates more than one type of stable isotope into a single molecule. | Provides enhanced resolution for tracking complex processes. pharmiweb.com |
| Chemical Isotope Labeling (CIL) | Uses isotope-enriched reagents to tag specific functional groups. | Enables targeted quantitation of proteins and peptides. ckgas.com |
| Reverse Isotope Labeling | Unlabeled compounds are introduced into an otherwise uniformly labeled system. | Useful for studying specific residues in proteins. |
These novel strategies, combined with advanced analytical platforms, are expanding the applications of L-Phenylalanine (D8) and other stable isotope tracers in metabolic research.
Expansion into New Biological Systems and Disease Models (non-human)
The use of L-Phenylalanine (D8) as a tracer is expanding into a variety of non-human biological systems and disease models, offering crucial insights into metabolic reprogramming in different pathological states. researchgate.net These studies are instrumental in understanding disease mechanisms and identifying potential therapeutic targets. researchgate.net
In cancer research, stable isotope tracing with compounds like deuterated phenylalanine is a widely adopted method to monitor metabolic alterations both in vitro and in vivo. researchgate.net For example, tracing the metabolism of amino acids helps to understand how cancer cells fuel their growth and proliferation. nih.gov Such studies have been pivotal in identifying dysregulated metabolic pathways that are hallmarks of cancer. researchgate.net
Beyond cancer, L-Phenylalanine (D8) is utilized in models of various other diseases. In studies of cardiac metabolism, stable isotope tracers help to elucidate how the heart's energy metabolism is altered in conditions like ischemia-reperfusion injury. frontiersin.org Similarly, in neurological research, deuterated amino acids can be used to study neurotransmitter metabolism and the impact of diseases on brain biochemistry. medchemexpress.com
The choice of the biological model, whether cell cultures, animal models, or even microorganisms, is dictated by the specific research question. researchgate.net For instance, bacterial expression systems are often used for producing isotope-labeled proteins for structural studies. ckisotopes.comchemie-brunschwig.ch
Examples of L-Phenylalanine (D8) Applications in Non-Human Models:
| Research Area | Biological System | Application |
| Oncology | Animal models, Cell cultures | Tracing amino acid metabolism to understand tumor growth and identify therapeutic targets. researchgate.netnih.gov |
| Cardiology | Perfused heart models | Investigating metabolic changes during cardiac stress and disease. frontiersin.org |
| Neuroscience | Rat models | Studying the role of phenylalanine in neurotransmission and neurological disorders. medchemexpress.com |
| Structural Biology | Bacterial expression systems | Producing deuterated proteins for NMR and mass spectrometry analysis. ckisotopes.comchemie-brunschwig.ch |
The insights gained from these non-human models are essential for building a foundational understanding of metabolic regulation in health and disease, which can then be translated to human studies.
Advancements in Analytical Sensitivity and Throughput for Deuterated Compounds
The utility of L-Phenylalanine (D8) in metabolic research is intrinsically linked to the analytical techniques used for its detection and quantification. Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have dramatically improved the sensitivity and throughput of analyzing deuterated compounds. frontiersin.orgwiseguyreports.com
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for metabolomics and isotope tracing studies. acs.org This technology allows for the untargeted detection of isotopic patterns in complex biological mixtures, enabling the identification of novel metabolic pathways without prior assumptions about the fate of the labeled precursor. acs.org The high sensitivity of modern mass spectrometers is crucial for detecting low-abundance metabolites and their isotopologues. frontiersin.org
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that provides information on protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium from a solvent. nih.govresearchgate.net This method is increasingly used in drug discovery and development to study protein conformation and interactions. researchgate.net
NMR spectroscopy also plays a vital role, especially in analyzing stable isotope labeling patterns. nih.gov While generally less sensitive than MS, NMR provides detailed structural information and can distinguish between different isotopomers. nih.gov Advances in NMR technology and methods, such as the use of deuterated proteins, have enabled the study of larger and more complex biomolecules. ckisotopes.comchemie-brunschwig.ch
Key Analytical Advancements:
| Technology | Advancement | Impact on Deuterated Compound Analysis |
| LC-MS | High-resolution instruments | Enables untargeted detection of isotopic patterns and identification of novel metabolites. acs.org |
| HDX-MS | Improved methodologies | Provides detailed insights into protein structure, dynamics, and interactions. nih.govresearchgate.net |
| NMR Spectroscopy | Higher field strengths, novel pulse sequences | Facilitates the analysis of labeling patterns in larger and more complex proteins. nih.govckisotopes.com |
These ongoing technological improvements continue to push the boundaries of what can be achieved in isotope tracing experiments, allowing for more comprehensive and detailed analyses of metabolic networks.
Addressing Challenges in Data Interpretation and Validation of Complex Isotope Tracing Experiments
While stable isotope tracing with L-Phenylalanine (D8) is a powerful technique, the interpretation and validation of the resulting data present significant challenges. embopress.orgnumberanalytics.com The complexity of metabolic networks and the vast amount of data generated require sophisticated analytical approaches and careful experimental design. nih.gov
One major challenge is the interpretation of complex labeling patterns. embopress.org The infused tracer can be metabolized by multiple organs, leading to the generation of other labeled nutrients that can, in turn, contribute to the labeling patterns observed in the tissue of interest. embopress.org Distinguishing between direct and indirect labeling pathways is crucial for accurate flux analysis.
Data can be complex and difficult to interpret, often requiring specialized expertise. numberanalytics.com Computational modeling, including metabolic flux analysis (MFA), is an essential tool for integrating large datasets and gaining a quantitative understanding of metabolic network dynamics. nih.gov However, the accuracy of these models depends on a precise knowledge of the underlying biochemical reactions. nih.gov
Validation of findings from isotope tracing studies is another critical step. nih.gov This often involves using complementary methods, such as genetic or pharmacological interventions, to manipulate the activity of specific enzymes and confirm their role in the observed metabolic phenotype. nih.gov
Challenges and Mitigation Strategies:
| Challenge | Description | Mitigation Strategy |
| Complex Labeling Patterns | Difficulty in distinguishing direct from indirect labeling pathways due to inter-organ metabolism. embopress.org | Careful experimental design, use of multiple tracers, and advanced computational models. frontiersin.orgembopress.org |
| Data Complexity | Large, high-dimensional datasets require specialized expertise for interpretation. numberanalytics.com | Use of dedicated software for data processing, statistical analysis, and visualization. nih.gov |
| Model Dependency | The accuracy of metabolic flux models relies on complete knowledge of metabolic pathways. acs.org | Untargeted metabolomics to identify all relevant pathways before tracing experiments. nih.gov |
| Validation of Findings | Isotope tracing measures nutrient contribution, not necessarily enzyme activity or flux directly. embopress.org | Complementary experiments using genetic or pharmacological manipulation of pathways. nih.gov |
Potential for Multidisciplinary Integration with Other 'Omics' Technologies
Integrating stable isotope tracing data with gene expression profiles, for example, can reveal how transcriptional changes lead to metabolic reprogramming. nih.gov If a particular metabolic pathway shows increased flux in a disease state, transcriptomic data can indicate whether the genes encoding the enzymes in that pathway are upregulated.
Similarly, combining isotope tracing with proteomics can provide insights into how changes in protein levels or post-translational modifications affect metabolic activity. ckgas.com Quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can be used alongside tracers like L-Phenylalanine (D8) to correlate protein abundance with metabolic function. ckgas.com
Untargeted metabolomics serves as a crucial exploratory tool to identify dysregulated metabolic pathways before conducting a targeted stable isotope tracing experiment. researchgate.net This initial screen helps to formulate specific hypotheses that can then be tested with labeled compounds. researchgate.net The ultimate goal of this integrative approach is a systems-level understanding of biological processes, where data from multiple molecular layers are combined to build comprehensive models of cellular networks. nih.gov
Integration of 'Omics' Technologies with Isotope Tracing:
| 'Omics' Technology | Type of Data Provided | Synergy with Isotope Tracing |
| Genomics/Transcriptomics | Gene expression levels, genetic variations. creative-proteomics.com | Links changes in metabolic flux to the regulation of genes encoding metabolic enzymes. nih.gov |
| Proteomics | Protein abundance, post-translational modifications. ckgas.com | Correlates protein levels and modifications with the activity of metabolic pathways. |
| Metabolomics (Untargeted) | Comprehensive profile of all measurable metabolites. researchgate.net | Identifies dysregulated pathways to guide the design of targeted isotope tracing experiments. researchgate.net |
| Lipidomics | Comprehensive profile of lipids. nih.gov | Connects amino acid metabolism with the synthesis and modification of lipids. |
This integrated 'multi-omics' strategy is becoming increasingly vital for unraveling the complexity of biological systems and for the discovery of novel biomarkers and therapeutic targets.
Q & A
Q. What is the significance of deuterium labeling (D8) in L-phenylalanine for metabolic flux analysis?
Deuterium labeling in L-phenylalanine (D8) enables precise tracking of metabolic pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The stable isotope does not decay, allowing researchers to monitor incorporation into downstream metabolites (e.g., tyrosine, dopamine) and quantify pathway activity. For example, in E. coli studies, deuterated phenylalanine helps elucidate aromatic amino acid biosynthesis dynamics and regulatory mechanisms .
Q. How can researchers validate the purity and isotopic enrichment of L-phenylalanine (D8) in synthesized batches?
Use a combination of analytical methods:
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and quantify isotopic peaks.
- 1H-NMR to confirm deuterium incorporation by observing reduced proton signals at labeled positions.
- Isotope ratio mass spectrometry (IRMS) for absolute quantification of D8 enrichment .
Q. What are the key solubility considerations for L-phenylalanine (D8) in aqueous and organic solvents?
Solubility varies with temperature and solvent composition. For example:
- In methanol-water systems, solubility increases with temperature (293.15–322.15 K), but crystallization may lead to polymorphic forms (anhydrous vs. monohydrate).
- Additives like L-tyrosine can stabilize the anhydrous form during recrystallization, improving yield and purity .
Advanced Research Questions
Q. How can discrepancies in solubility data for L-phenylalanine (D8) across studies be resolved?
Discrepancies often arise from polymorphic transitions (e.g., anhydrous vs. monohydrate) or inconsistent measurement protocols. To address this:
Q. What experimental strategies optimize the detection of L-phenylalanine (D8) in complex biological matrices?
Combine LC-HRMS with data analysis approaches like ROIMCR (Region of Interest Multivariate Curve Resolution) to resolve MS1 and MS2 signals in both positive and negative ionization modes. This dual-mode analysis improves identification accuracy in untargeted metabolomics, especially for low-abundance metabolites .
Q. How can researchers address challenges in synthesizing site-specifically modified L-phenylalanine (D8) derivatives for photoaffinity labeling?
Q. What statistical designs are effective for optimizing bioconversion pathways involving L-phenylalanine (D8)?
Apply uniform design with overlay sampling methodology to minimize experimental runs while maximizing data resolution. For example, in E. coli systems coexpressing L-phenylalanine oxidase and L-lactate dehydrogenase, this approach identifies optimal pH, temperature, and substrate ratios for phenyllactic acid production .
Methodological Challenges and Contradictions
Q. Why do some studies report conflicting results on the stability of L-phenylalanine (D8) in acidic conditions?
Contradictions may stem from differences in:
- Deuterium position : Ring-labeled (D5/D8) vs. side-chain-labeled isotopes exhibit varying acid lability.
- Analytical sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) provides higher specificity than UV-based HPLC for detecting degradation products .
Q. How can researchers mitigate interference from endogenous L-phenylalanine in isotope tracing experiments?
- Employ background subtraction algorithms in MS data analysis.
- Use genetically modified cell lines with knocked-out phenylalanine biosynthesis pathways to reduce endogenous noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
